molecular formula C10H12BrFO2 B6290992 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene CAS No. 2432848-67-2

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene

Cat. No.: B6290992
CAS No.: 2432848-67-2
M. Wt: 263.10 g/mol
InChI Key: BOSVQCLXFLBALF-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.11 g/mol It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and methoxy substituents on the aromatic ring

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Isopropoxylation: Introduction of an isopropoxy group.

    Methoxylation: Introduction of a methoxy group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further transformations . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene can be compared with other similar compounds such as:

  • 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
  • 1-Bromo-4-fluoro-3-isopropoxybenzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

These compounds share similar structural features but differ in the type and position of substituents on the benzene ring.

Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-3-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-10-8(12)5-4-7(11)9(10)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVQCLXFLBALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1OC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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